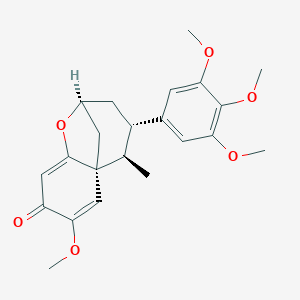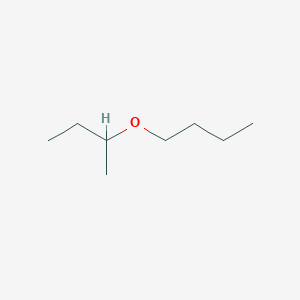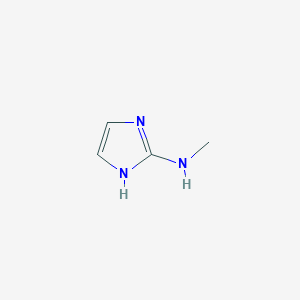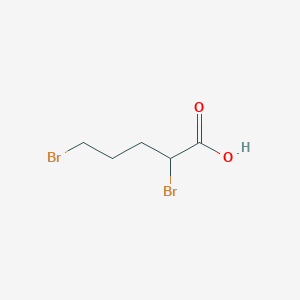
クラウシンZ
説明
Clausine Z is a carbazole alkaloid isolated from the stems and leaves of Clausena excavata, a plant belonging to the Rutaceae family. It was identified through spectroscopic methods and is notable for its inhibitory activity against cyclin-dependent kinase 5 (CDK5), a protein associated with neurological diseases. Clausine Z also demonstrates protective effects on cerebellar granule neurons in vitro, suggesting potential therapeutic applications in neuroprotection (Potterat et al., 2005).
科学的研究の応用
神経変性疾患における神経保護剤
クラウシンZは、潜在的な神経保護剤として特定されています。アルツハイマー病やパーキンソン病などの病気に見られる神経変性過程から神経細胞を保護する可能性のある特性を示しています . 神経変性疾患に関連するキナーゼであるCDK5の阻害能力は、この分野における治療の可能性を強調しています .
抗がん活性
研究によると、this compoundと関連するカルバゾールアルカロイドは抗腫瘍特性を持っています . これらの化合物は、癌細胞で調節不全になっている細胞メカニズムを干渉し、新しい抗癌療法の開発のための経路を提供する可能性があります。
抗酸化特性
This compoundは、抗酸化活性で知られる化合物のクラスに属します . 酸化ストレスに対抗することにより、this compoundは、フリーラジカルによる損傷によって引き起こされる状態の予防または治療に有益となる可能性があります。
抗菌治療
This compoundの抗菌活性は、新しい抗菌剤の開発の候補となっています . 細菌に対するその有効性は、抗生物質耐性の増大に対する懸念に対処し、細菌感染症の代替治療につながる可能性があります。
抗ウイルス療法
This compoundの抗ウイルス能力は、特にウイルス感染症の治療におけるその潜在的な使用という文脈で、進行中の研究の一部です . このアプリケーションは、ウイルス性疾患の世界的な影響を考えると特に重要です。
抗HIV治療
カルバゾールアルカロイドファミリーの一部であるthis compoundは、抗HIV治療における可能性を示しています . HIVライフサイクルに重要な酵素を阻害するその能力は、HIV/エイズの管理を目的とした併用療法の貴重な成分となり得ます。
糖尿病治療研究
This compoundは、グルコース代謝に影響を与える経路への関与により、糖尿病治療研究に貢献する可能性があります . 血糖値の管理におけるその役割は、新しい糖尿病治療の開発において重要となる可能性があります。
CDK5阻害
This compoundによるサイクリン依存性キナーゼ5(CDK5)の阻害は、神経学や腫瘍学など、さまざまな研究分野における有望なアプリケーションです . CDK5は、多くの細胞プロセスに関与しており、その調節不全は、いくつかの病理学的状態に関連しています。
作用機序
Target of Action
Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata , primarily targets Cyclin-dependent kinase 5 (CDK5) . CDK5 is an essential kinase in sensory pathways and plays a crucial role in the regulation of neuron development and function .
Mode of Action
Clausine Z exhibits inhibitory activity against CDK5 . It competes with ATP for the ATP-binding site on CDK5, thereby inhibiting the kinase’s activity . The IC50 value of Clausine Z for CDK5 is 0.51 mM, indicating potent inhibition .
Biochemical Pathways
CDK5 is involved in various cellular processes, including cell cycle progression, neuronal migration, and synaptic plasticity . Therefore, Clausine Z’s inhibition of CDK5 could potentially affect these processes.
Result of Action
Clausine Z’s inhibition of CDK5 results in protective effects on cerebellar granule neurons in vitro . This suggests that Clausine Z could potentially be used as a neuroprotective agent, particularly in conditions where CDK5 is dysregulated .
特性
IUPAC Name |
1,6-dihydroxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDULSCBYNXNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Clausine Z?
A1: Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata Burm. (Rutaceae), exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5) []. While the exact mechanism of interaction with CDK5 remains to be fully elucidated, this inhibitory activity suggests that Clausine Z may interfere with the ATP-binding site of CDK5 or disrupt protein-protein interactions necessary for its activity. Further research is needed to determine the precise binding site and mechanism of inhibition.
Q2: What is the impact of Clausine Z on neuronal cells?
A2: In in vitro studies, Clausine Z demonstrated protective effects on cerebellar granule neurons []. This suggests that its CDK5 inhibitory activity may have therapeutic potential in neurodegenerative diseases where CDK5 dysregulation plays a role. Further investigations using relevant animal models and exploring downstream signaling pathways are needed to confirm these preliminary findings and explore its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)






